- 2-Amino-6-phenyl-substituted pyrido[2,3-d]pyrimidine derivatives useful as Raf kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 945244-29-1 (5-Bromo-2-fluoro-4-methylaniline)
945244-29-1 structure
Product Name:5-Bromo-2-fluoro-4-methylaniline
Numero CAS:945244-29-1
MF:C7H7BrFN
MW:204.03958439827
MDL:MFCD11504886
CID:857394
Update Time:2025-05-27
5-Bromo-2-fluoro-4-methylaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-BROMO-2-FLUORO-4-METHYLANILINE
- 5-bromo-2-fluoro-4-methylbenzenamine
- (5-Bromo-2-fluoro-4-methylphenyl)amine
- 5-Bromo-2-fluoro-4-methyl-phenylamine
- VPENPNZYTNWJNP-UHFFFAOYSA-N
- 5-bromo-2-fluoro-4-methylphenylamine
- FCH1404137
- AS00121
- PC10501
- SY036597
- AX8229569
- ST24023917
- V9444
- 5-Bromo-2-fluoro-4-methylbenzenamine (ACI)
- 5-Bromo-2-fluoro-4-methylaniline
-
- MDL: MFCD11504886
- Inchi: 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
- Chiave InChI: VPENPNZYTNWJNP-UHFFFAOYSA-N
- Sorrisi: FC1C(N)=CC(Br)=C(C)C=1
Proprietà calcolate
- Massa esatta: 202.97500
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 120
- Superficie polare topologica: 26
Proprietà sperimentali
- Densità: 1.589
- Punto di ebollizione: 244 ºC
- Punto di infiammabilità: 101 ºC
- PSA: 26.02000
- LogP: 3.06000
5-Bromo-2-fluoro-4-methylaniline Dati doganali
- CODICE SA:2921430090
- Dati doganali:
Codice doganale cinese:
2921430090Panoramica:
2921430090 Toluidina e suoi derivati e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, documento di prova e numero di origine(esempio Certificato di origine allegato, originario dell'Unione europea
Riassunto:
SA:2921430090 toluidine e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
5-Bromo-2-fluoro-4-methylaniline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GT439-200mg |
5-Bromo-2-fluoro-4-methylaniline |
945244-29-1 | 98% | 200mg |
¥129.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GT439-5g |
5-Bromo-2-fluoro-4-methylaniline |
945244-29-1 | 98% | 5g |
¥1233.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GT439-1g |
5-Bromo-2-fluoro-4-methylaniline |
945244-29-1 | 98% | 1g |
¥307.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B839755-1g |
5-Bromo-2-fluoro-4-methylaniline |
945244-29-1 | 98% | 1g |
¥303.30 | 2022-09-02 | |
| Fluorochem | 210551-250mg |
5-Bromo-2-fluoro-4-methylaniline |
945244-29-1 | 95% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 210551-1g |
5-Bromo-2-fluoro-4-methylaniline |
945244-29-1 | 95% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 210551-5g |
5-Bromo-2-fluoro-4-methylaniline |
945244-29-1 | 95% | 5g |
£142.00 | 2022-03-01 | |
| Fluorochem | 210551-10g |
5-Bromo-2-fluoro-4-methylaniline |
945244-29-1 | 95% | 10g |
£245.00 | 2022-03-01 | |
| TRC | B872695-250mg |
5-\u200bBromo-\u200b2-\u200bfluoro-\u200b4-\u200bmethylaniline |
945244-29-1 | 250mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B872695-500mg |
5-\u200bBromo-\u200b2-\u200bfluoro-\u200b4-\u200bmethylaniline |
945244-29-1 | 500mg |
$ 92.00 | 2023-04-18 |
5-Bromo-2-fluoro-4-methylaniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 275 kPa, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 275 kPa
Riferimento
- Preparation of naphthyridinylphenyl ureas as Raf inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Dichloromethane ; 0 °C; 5 h, reflux
1.2 Reagents: Tin tetrachloride Solvents: Ethanol ; rt; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Tin tetrachloride Solvents: Ethanol ; rt; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ; basified
Riferimento
- Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid ; 20 min, -5 °C; -5 °C → rt; 30 min, rt
1.2 Reagents: Hydrogen Catalysts: Nickel ; 275 kPa
1.2 Reagents: Hydrogen Catalysts: Nickel ; 275 kPa
Riferimento
- Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells, Journal of Medicinal Chemistry, 2015, 58(10), 4165-4179
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 275 kPa, rt
Riferimento
- 2-Amino-6-phenyl-substitute pyrido[2,3-d]pyrimidine derivatives useful as Raf kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Water ; 2 h, rt
Riferimento
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Dichloromethane ; 0 °C; 5 h, reflux
1.2 Reagents: Water ; cooled
1.3 Reagents: Stannous chloride Solvents: Ethanol ; rt; 3 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Water ; cooled
1.3 Reagents: Stannous chloride Solvents: Ethanol ; rt; 3 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
Riferimento
- Cycloalkylcarboxamides and related compounds as modulators of ATP-binding cassette transporters and their preparation, pharmaceutical compositions and use in the treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
5-Bromo-2-fluoro-4-methylaniline Raw materials
5-Bromo-2-fluoro-4-methylaniline Preparation Products
5-Bromo-2-fluoro-4-methylaniline Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:945244-29-1)5-Bromo-2-fluoro-4-methylaniline
Numero d'ordine:A859351
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:17
Prezzo ($):277.0
Email:sales@amadischem.com
5-Bromo-2-fluoro-4-methylaniline Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:945244-29-1)5-Bromo-2-fluoro-4-methylaniline
Purezza:99%
Quantità:25g
Prezzo ($):277.0